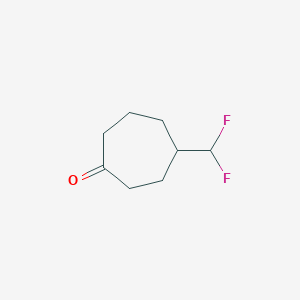

4-(Difluoromethyl)cycloheptan-1-one

説明

Chemical Classification and Nomenclature

This compound belongs to the chemical class of fluorinated cyclic ketones, specifically categorized as a difluoromethylated cycloheptanone derivative. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural composition consisting of a seven-membered cyclic ketone with a difluoromethyl group attached at the fourth carbon position. The molecule is assigned the Chemical Abstracts Service registry number 1803598-75-5, providing a unique identifier for chemical databases and commercial applications.

The molecular formula C₈H₁₂F₂O indicates the presence of eight carbon atoms, twelve hydrogen atoms, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 162.18 grams per mole. The International Chemical Identifier code 1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key HOCQEHOIWWNIAJ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the International Chemical Identifier.

The compound exists as both racemic and optically pure forms, with the stereoisomer (4S)-4-(difluoromethyl)cycloheptan-1-one specifically identified in chemical databases, indicating the importance of stereochemistry in its chemical behavior and potential biological activity. The Simplified Molecular Input Line Entry System notation O=C1CCCC(CC1)C(F)F provides a concise textual representation of the molecular structure suitable for computational applications.

Historical Context of Difluoromethylated Cycloalkanones

The development of difluoromethylated cycloalkanones represents a significant advancement in organofluorine chemistry that emerged from the growing recognition of fluorine's unique properties in organic compounds. Aromatic compounds containing difluoromethyl groups have been valued in medicinal chemistry because the difluoromethyl group can act as a lipophilic hydrogen bond donor, offering distinct advantages over trifluoromethyl groups in certain applications. This recognition led to increased interest in developing synthetic methodologies for incorporating difluoromethyl groups into various organic frameworks, including cyclic ketones.

The synthesis of difluoromethylated ketones has evolved through several methodological approaches, with palladium-catalyzed alpha-arylation reactions representing one of the most significant synthetic breakthroughs in this field. Research has demonstrated that alpha,alpha-difluoroketones can undergo palladium-catalyzed coupling reactions with aryl and heteroaryl bromides and chlorides, providing access to a broad range of difluoromethylated compounds. These developments have been particularly important for creating compounds that can serve as intermediates for further synthetic transformations.

Recent advances in mechanochemical synthesis have opened new pathways for difluoromethylation reactions, particularly for ketones that traditionally showed limited reactivity under conventional solution-based conditions. The mechanochemical approach has proven especially valuable for accessing difluoromethyl enol ethers from ketones at room temperature, representing a significant improvement over previous high-temperature methods. These methodological developments have collectively contributed to making difluoromethylated cycloalkanones more accessible for research and potential commercial applications.

Significance in Organofluorine Chemistry

This compound occupies an important position within organofluorine chemistry due to the unique properties imparted by the difluoromethyl group. Compared to their non-fluorinated analogs, the presence of fluorine atoms in molecular structures can improve physicochemical and biological properties, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The difluoromethyl group specifically offers advantages as a bioisostere for other functional groups while maintaining favorable pharmacokinetic properties.

The compound serves as a valuable building block for constructing more complex fluorinated molecules through various synthetic transformations. Research has shown that difluoromethyl ketones can participate in reductive transformations to yield alcohols and can undergo nucleophilic reactions with amines to form corresponding amine derivatives. These transformations are particularly valuable in medicinal chemistry where the difluoromethyl group's unique electronic properties can enhance binding affinity and selectivity for biological targets.

Evaluation of difluoromethyl ketones as potential gamma-aminobutyric acid type B receptor agonists has demonstrated the biological relevance of this compound class. Structure-activity investigations have determined that replacing the fluorines of the difluoromethyl ketone with hydrogens resulted in inactive analogs, highlighting the critical importance of the fluorine atoms for biological activity. This finding underscores the significance of this compound and related compounds in drug discovery and development programs.

Physical and Chemical Properties

The physical and chemical properties of this compound are significantly influenced by the presence of both the cyclic ketone functionality and the difluoromethyl substituent. The compound exists as a liquid at room temperature, which facilitates its handling and use in synthetic applications. Storage recommendations specify maintaining the compound at minus ten degrees Celsius to ensure long-term stability.

The carbonyl group within the cycloheptanone framework serves as a key reactive site, making the molecule susceptible to nucleophilic attack by various reagents. This reactivity can potentially lead to the formation of alcohols through reduction reactions, enamines through condensation with primary amines, or imines through reaction with secondary amines. The seven-membered ring structure provides conformational flexibility compared to smaller ring systems, potentially affecting the compound's reactivity and binding properties.

The difluoromethyl group introduces significant electronic effects that alter the compound's reactivity compared to non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the carbonyl carbon and affect the overall electronic distribution within the molecule. Under specific reaction conditions, the difluoromethyl group might be susceptible to activation, allowing for further functionalization of the molecule.

Structural Comparison to Related Fluorinated Ketones

This compound can be systematically compared to other fluorinated ketones to understand the impact of structural variations on chemical properties and reactivity. The six-membered ring analog, 4-(difluoromethyl)cyclohexan-1-one, shares the same difluoromethyl substitution pattern but features a more constrained ring system. This compound has the molecular formula C₇H₁₀F₂O and exhibits similar reactivity patterns while displaying different conformational preferences due to the smaller ring size.

| Compound | Ring Size | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | 7-membered | C₈H₁₂F₂O | 162.18 g/mol | 1803598-75-5 |

| 4-(Difluoromethyl)cyclohexan-1-one | 6-membered | C₇H₁₀F₂O | 148.15 g/mol | 1549804-53-6 |

| 2-(Difluoromethyl)cyclohexan-1-one | 6-membered | C₇H₁₀F₂O | 148.15 g/mol | 1864054-28-3 |

The positional isomer 2-(difluoromethyl)cyclohexan-1-one demonstrates how substitution position affects molecular properties. While maintaining the same molecular formula as 4-(difluoromethyl)cyclohexan-1-one, the proximity of the difluoromethyl group to the carbonyl in the 2-position creates different electronic interactions and steric effects. This proximity can influence the compound's reactivity in alpha-substitution reactions and affect its overall chemical behavior.

Comparison with trifluoromethyl-substituted analogs reveals important differences in chemical properties. 4-(Trifluoromethyl)cyclohexanone, with molecular formula C₇H₉F₃O and molecular weight 166.14 grams per mole, demonstrates how additional fluorine substitution affects molecular properties. The trifluoromethyl group is significantly more electron-withdrawing than the difluoromethyl group, leading to enhanced electrophilicity at the carbonyl carbon and altered reactivity patterns.

The structural comparison extends to larger ring systems and more complex substitution patterns. Compounds such as 2,6-bis(4-(trifluoromethyl)benzylidene)cyclohexanone illustrate how multiple fluorinated substituents can be incorporated into cyclic ketone frameworks. These more complex structures demonstrate the potential for creating highly functionalized fluorinated compounds while maintaining the fundamental ketone reactivity.

特性

IUPAC Name |

4-(difluoromethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCQEHOIWWNIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(=O)C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Generation of Difluorocarbene and Reaction with Cycloheptanone Derivatives

Difluorocarbene (:CF2) is a highly reactive intermediate commonly generated in situ from halodifluoromethanes or difluoroacetate salts under basic or thermal conditions. The difluorocarbene can be introduced into cyclic ketones or alkenes to form difluoromethylated products.

Halodifluoromethanes and Bases: Treatment of halodifluoromethanes (e.g., chlorodifluoromethane) with metal alkoxides or alkyllithium reagents generates difluorocarbene, which can then react with cycloheptanone derivatives or their unsaturated analogs to afford difluoromethylated products. However, yields can be low due to side reactions of the strong bases with difluorocarbene.

Difluoroacetate Salts: Sodium chlorodifluoroacetate is a widely used, milder difluorocarbene source. Heating this salt with cycloheptanone derivatives in high-boiling solvents like diglyme promotes difluorocarbene formation and subsequent difluoromethylation, often with high yields (up to 93–99% for related substrates).

Microwave-Assisted Methods: Microwave irradiation accelerates the reaction of difluoroacetate salts with cyclic ketones, completing the process within minutes and improving efficiency.

Table 1: Typical Reaction Conditions for Difluorocarbene Generation and Cycloheptanone Difluoromethylation

| Difluorocarbene Source | Solvent | Temperature | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Sodium chlorodifluoroacetate | Diglyme | 150–190 °C | Several hours | 93–99 | High-boiling solvent, thermal activation |

| Halodifluoromethane + base | Various | Room temp to reflux | Hours to days | Variable (low) | Strong bases may reduce yield |

| Sodium chlorodifluoroacetate | THF + MW | Microwave (~5 min) | 5 minutes | High | Microwave-assisted, rapid reaction |

Direct Functionalization of Cycloheptan-1-one Derivatives

α-Functionalization via Tosyloxy Intermediates

A multi-step approach involves:

- Formation of α-(tosyloxy)cycloheptanone intermediates by reaction of cycloheptanone with [hydroxy(tosyloxy)iodo]benzene in dichloromethane at room temperature.

- Subsequent nucleophilic substitution or cross-coupling with difluoromethyl-containing nucleophiles or boronic acids under basic conditions and elevated temperature (e.g., 110 °C) to introduce the difluoromethyl group.

This method allows regioselective α-functionalization of the ketone ring with difluoromethyl substituents.

Base-Mediated Alkylation and Cyclization

- Treatment of cycloheptanone with strong base (e.g., t-BuONa) in polar aprotic solvents such as DMSO, followed by reaction with halogenated difluoromethyl precursors (e.g., 1-bromo-3-chloropropane), can install difluoromethyl side chains.

- Subsequent intramolecular cyclization promoted by bases like DBU at elevated temperatures (60 °C) affords the difluoromethylated cycloheptanone product.

Use of Difluoroacetyl Halides and Condensation Reactions

- Difluoroacetyl halides (e.g., 2,2-difluoroacetyl chloride) can be reacted with α,β-unsaturated esters or ketones under controlled low-temperature conditions to form α-difluoroacetyl intermediates.

- These intermediates undergo condensation and cyclization with nucleophiles such as methylhydrazine to form difluoromethylated heterocycles or ketones.

- This method, while more common for heterocyclic compounds, can be adapted for cycloheptanone derivatives with appropriate modifications.

Summary Table of Preparation Methods for this compound

Research Findings and Considerations

- The difluorocarbene approach is the most widely used and efficient for introducing difluoromethyl groups into cyclic ketones, with sodium chlorodifluoroacetate being a preferred reagent due to its stability and ease of handling.

- Microwave-assisted methods significantly reduce reaction times and improve yields, making them attractive for scale-up.

- The α-(tosyloxy) intermediate method allows for selective functionalization but involves multiple purification steps and careful control of reaction conditions to avoid side products.

- Base-mediated alkylation strategies require strong bases and careful temperature control but offer flexibility in introducing various difluoromethylated substituents.

- The condensation of difluoroacetyl halides with nucleophiles is more specialized and often applied to heterocyclic synthesis but can be adapted for ketone derivatives with optimization.

化学反応の分析

Types of Reactions: 4-(Difluoromethyl)cycloheptan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

4-(Difluoromethyl)cycloheptan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It may be used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-(Difluoromethyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-(4-Methoxybenzoyl)cycloheptan-1-one (17a) and 3-(4-Methoxybenzoyl)cycloheptan-1-one (17b)

These regioisomers, synthesized via Friedel-Crafts acylation of cycloheptanone with 4-methoxybenzoyl chloride (35% and 31% yields, respectively), highlight the impact of substituent position and electronic effects .

- Substituent Effects: The methoxybenzoyl group introduces strong electron-withdrawing and steric effects, reducing reaction yields compared to simpler substituents.

- Reactivity : The methoxybenzoyl group directs electrophilic substitution reactions, whereas the difluoromethyl group may enhance the electrophilicity of the ketone via inductive effects, favoring nucleophilic additions.

- Applications: Methoxybenzoyl derivatives are often explored in photodynamic therapy, while fluorinated cycloheptanones are prioritized in drug discovery for improved pharmacokinetics .

Chlorinated Cycloheptanone Analogs (e.g., 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one)

This chlorinated heptanone, noted for its use in agrochemicals, demonstrates how halogenation influences stability and toxicity .

- Stability : The C–F bond in 4-(Difluoromethyl)cycloheptan-1-one is stronger than C–Cl bonds, reducing susceptibility to hydrolysis or enzymatic degradation. This makes fluorinated compounds more metabolically stable .

- Lipophilicity : Chlorine increases lipophilicity (logP) but may also elevate toxicity risks. Fluorine provides a balance, enhancing membrane permeability without significantly increasing toxicity .

Difluorophenyl Ketones (e.g., (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone)

This difluorinated aromatic ketone, crystallographically characterized, underscores fluorine’s role in conformational rigidity and protein binding .

- Stereoelectronic Effects : The difluoromethyl group in this compound may similarly stabilize specific conformations via hyperconjugation, affecting docking interactions in biological systems .

- Bioavailability : Fluorine’s inductive effect reduces basicity of adjacent groups (e.g., amines), enhancing solubility at physiological pH, a trait shared with other fluorinated ketones .

Comparative Data Table

| Compound | Substituent | Synthesis Yield | logP (Predicted) | Metabolic Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | –CF$_2$H (4-position) | N/A | ~2.1 | High | Drug discovery, materials |

| 4-(4-Methoxybenzoyl)cycloheptan-1-one | –CO(4-MeO-C$6$H$4$) | 35% | ~3.5 | Moderate | Photodynamic therapy |

| 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | –Cl, –C$6$H$3$Cl$_2$ | N/A | ~4.2 | Low | Agrochemicals |

| (2,4-Difluorophenyl)methanone derivative | –CF$_2$-aromatic | N/A | ~2.8 | High | Antifungal agents |

Key Research Findings

- Fluorination Advantages: The difluoromethyl group offers superior metabolic stability and bioavailability compared to chlorinated or non-fluorinated analogs, aligning with trends in fluorinated drug development .

- Synthetic Challenges : Fluorinated compounds often require specialized reagents (e.g., Selectfluor), whereas chlorinated analogs can be synthesized using conventional electrophilic substitution .

生物活性

4-(Difluoromethyl)cycloheptan-1-one, with the molecular formula CHFO and a molecular weight of 162.18 g/mol, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in enzyme inhibition, and its role as a building block in synthetic chemistry.

The synthesis of this compound typically involves introducing a difluoromethyl group into a cycloheptanone precursor. Common methods include the reaction of cycloheptanone with difluoromethylating agents under controlled conditions. The compound can undergo various reactions such as oxidation, reduction, and substitution, which further influence its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances the compound's binding affinity to these targets, potentially modulating their activity. This interaction can lead to inhibition of enzyme activity or activation of receptors, resulting in downstream biological effects.

Biological Activities

Research indicates that this compound is particularly relevant in studies involving enzyme inhibition. It has shown promise in inhibiting various enzymes that are crucial for cellular functions. For instance:

- Enzyme Inhibition : The compound has been utilized in studies to explore its inhibitory effects on enzymes involved in metabolic pathways, which may contribute to therapeutic strategies against diseases like tuberculosis .

- Biological Pathways : As a probe for biological pathways, it aids in understanding complex biochemical interactions and may serve as a lead compound for drug development.

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological significance of this compound:

- Mycobacterium tuberculosis Study : A high-throughput screening identified compounds that inhibit Mycobacterium tuberculosis, where derivatives including 4-(difluoromethyl) compounds were evaluated for their efficacy against this pathogen. The results indicated significant potential for developing new anti-tuberculosis agents .

- Enzyme Activity Assays : In vitro assays demonstrated that this compound effectively inhibits specific enzymes at micromolar concentrations, showcasing its potential as a therapeutic agent .

Q & A

Q. How can the purity and stability of 4-(Difluoromethyl)cycloheptan-1-one be rigorously assessed in experimental settings?

Methodological Answer: Purity analysis typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify impurities. For stability, accelerated degradation studies under varying pH, temperature, and light exposure are conducted, followed by kinetic modeling to predict shelf-life. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can identify degradation products . Stability protocols should align with ICH guidelines, with waste handled per safety standards (e.g., segregated storage and professional disposal) .

Q. What synthetic strategies are effective for introducing the difluoromethyl group into cycloheptanone derivatives?

Methodological Answer: Fluorination can be achieved using selective agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products such as gem-difluoro byproducts. Reaction monitoring via in situ NMR or infrared (IR) spectroscopy helps track fluorination progress. Post-synthesis, column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

Methodological Answer: X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. For solution-phase analysis, NMR and NMR are critical: the difluoromethyl group’s splitting patterns ( and ) reveal electronic effects on the cycloheptanone ring. IR spectroscopy identifies carbonyl (C=O) and C-F stretching frequencies, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and conformational properties of the cycloheptanone ring?

Methodological Answer: Computational studies (e.g., density functional theory, DFT) model hyperconjugative interactions between the C-F σ* orbitals and the carbonyl group. Natural bond orbital (NBO) analysis quantifies charge distribution, while X-ray data (if available) validate predicted bond angles and torsional strain. Comparative studies with non-fluorinated analogs highlight steric and electronic perturbations .

Q. How can researchers resolve contradictions in reaction yields when optimizing fluorination conditions?

Methodological Answer: Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, solvent polarity). Contradictions often arise from unaccounted factors like trace moisture or temperature gradients. Replicating experiments under inert atmospheres or using real-time monitoring (e.g., ReactIR) improves reproducibility. Statistical tools (e.g., ANOVA) analyze variance across trials .

Q. What strategies validate the biological or catalytic relevance of this compound in complex systems?

Methodological Answer: In medicinal chemistry, docking simulations (using PDB structures) assess interactions with target proteins. For catalysis, kinetic isotope effects (KIEs) and Hammett plots elucidate mechanistic pathways. In vitro assays (e.g., enzyme inhibition) paired with control experiments (e.g., fluorinated vs. non-fluorinated analogs) isolate the difluoromethyl group’s contribution .

Q. How can researchers address challenges in characterizing transient intermediates during the compound’s reactivity studies?

Methodological Answer: Time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis or cryo-trapping for NMR) capture short-lived intermediates. Computational transition-state modeling (e.g., QM/MM) predicts intermediate structures, while isotopic labeling (e.g., in carbonyl groups) tracks reaction pathways. Multi-technique validation reduces interpretation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。